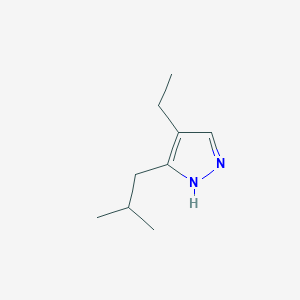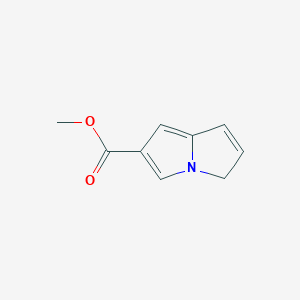
Methyl 3H-pyrrolizine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3H-pyrrolizine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolizine family, which is characterized by a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring. This compound has garnered interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-pyrrolizine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the organocatalyst piperidinium acetate can be used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines . The reaction conditions often involve the use of solvents like dichloromethane, toluene, methanol, and DMSO, with varying absorption and emission spectra properties.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 3H-pyrrolizine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
作用機序
The exact mechanism of action of Methyl 3H-pyrrolizine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, similar compounds have shown activity on kinase inhibition and other biological pathways . Further research is needed to elucidate the specific molecular targets and mechanisms involved.
類似化合物との比較
Methyl 3H-pyrrolizine-6-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazines: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidines: These compounds are widely used in drug discovery due to their biological activity and structural diversity.
This compound stands out due to its unique bicyclic structure and potential for diverse chemical reactions and biological activities.
特性
CAS番号 |
20929-02-6 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
methyl 5H-pyrrolizine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3 |
InChIキー |
FMIDPZQDXCMLBV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2CC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


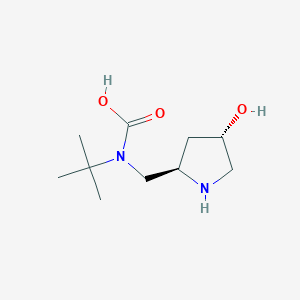
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)

![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
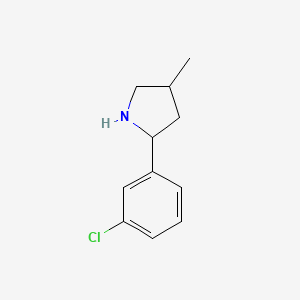
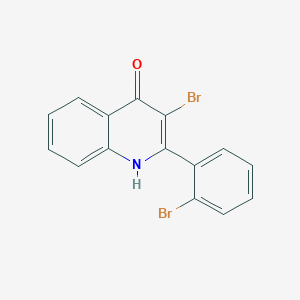

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
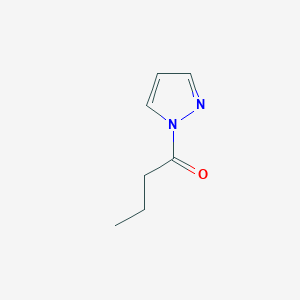
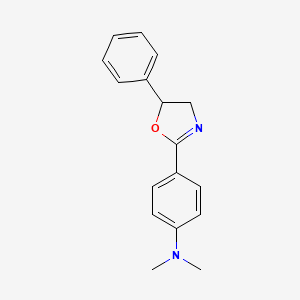
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
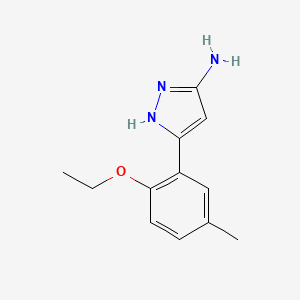
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
